butyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
butyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes an iodophenyl group, a pyrimidine ring, and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the iodination of a phenyl group followed by the formation of a pyrimidine ring. The butyl ester is then introduced through esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
butyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized phenyl derivatives.
Scientific Research Applications
butyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which butyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodophenyl derivatives and pyrimidine-based molecules. Examples are:
- 4-Iodophenyl carbamate
- 2-Iodoresorcinol
- 3-Benzyloxy-2-iodophenyl trifluoromethanesulfonate .
Uniqueness
butyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Properties
Molecular Formula |
C17H21IN2O3 |
---|---|
Molecular Weight |
428.26g/mol |
IUPAC Name |
butyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21IN2O3/c1-4-5-10-23-16(21)14-11(2)20(3)17(22)19-15(14)12-8-6-7-9-13(12)18/h6-9,15H,4-5,10H2,1-3H3,(H,19,22) |
InChI Key |
XNZSWJNNEQKBEI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2I)C)C |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2I)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.